3-Amino-4-(methylamino)benzoic acid
CAS No.: 66315-15-9
Cat. No.: VC2038952
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66315-15-9 |
|---|---|
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | 3-amino-4-(methylamino)benzoic acid |
| Standard InChI | InChI=1S/C8H10N2O2/c1-10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,9H2,1H3,(H,11,12) |
| Standard InChI Key | QZZIBMYRWBVKLM-UHFFFAOYSA-N |
| SMILES | CNC1=C(C=C(C=C1)C(=O)O)N |
| Canonical SMILES | CNC1=C(C=C(C=C1)C(=O)O)N |
Introduction
Chemical Identity and Structure
3-Amino-4-(methylamino)benzoic acid is a benzoic acid derivative featuring two nitrogen-containing functional groups: an amino group at the 3-position and a methylamino group at the 4-position of the benzene ring. This compound's dual amino functionalities grant it unique chemical properties that make it valuable for various applications, particularly in pharmaceutical development and peptide synthesis.
Basic Chemical Information
The compound has a well-defined chemical identity with specific identifiers that allow for precise referencing in scientific and commercial contexts.
Table 1: Chemical Identity of 3-Amino-4-(methylamino)benzoic acid
| Parameter | Value |
|---|---|
| CAS Number | 66315-15-9 |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.177 g/mol |
| Exact Mass | 166.074234 |
| IUPAC Name | 3-amino-4-(methylamino)benzoic acid |
The compound is also known by several synonyms in chemical databases and literature, including RARECHEM AL BO 1003, Dabigatran Impurity 52, and Dabigatran carbyne Impurity 28, indicating its relevance in pharmaceutical manufacturing as a potential impurity in certain drug formulations .
Physical and Chemical Properties
Understanding the physicochemical properties of 3-Amino-4-(methylamino)benzoic acid is essential for developing appropriate handling procedures, storage conditions, and applications.
Physical Properties
The compound exhibits specific physical characteristics that influence its behavior in various environments and reactions.
Table 2: Physical Properties of 3-Amino-4-(methylamino)benzoic acid
| Property | Value |
|---|---|
| Physical State | Solid |
| Density | 1.3±0.1 g/cm³ |
| Boiling Point | 386.0±37.0 °C at 760 mmHg |
| Flash Point | 187.3±26.5 °C |
| Refractive Index | 1.685 |
| Solubility | Limited water solubility |
| Storage Condition | 2-8°C |
The compound has a relatively high boiling point, which is characteristic of compounds with carboxylic acid groups capable of forming hydrogen bonds. Its flash point indicates low flammability at room temperature, making it relatively safe to handle under standard laboratory conditions .
Chemical Characteristics
The chemical behavior of 3-Amino-4-(methylamino)benzoic acid is greatly influenced by its functional groups:
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The carboxylic acid group (-COOH) confers acidic properties and the ability to form salts, esters, and amides.
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The primary amino group at position 3 can participate in various reactions including acylation, alkylation, and diazotization.
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The secondary methylamino group at position 4 provides additional reactivity and hydrogen bonding capability.
Additional chemical parameters include:
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LogP: 0.92 (indicates moderate lipophilicity)
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PSA (Polar Surface Area): 75.35000 (influences membrane permeability)
Synthesis Methods
The synthesis of 3-Amino-4-(methylamino)benzoic acid can be approached through various methods, with the most common being the reduction of corresponding nitro compounds.
Laboratory Synthesis
While the search results don't provide a direct synthesis route for 3-Amino-4-(methylamino)benzoic acid itself, they do offer information on the synthesis of its ethyl ester, which can be hydrolyzed to obtain the acid. The synthesis procedure for ethyl 3-amino-4-(methylamino)benzoate involves:
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Starting material: Ethyl 4-methylamino-3-nitrobenzoate
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Reduction reagent: 10% Palladium on activated carbon
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Reducing agent: Hydrogen gas
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Solvent system: Methanol/ethanol
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Reaction conditions: Room temperature, hydrogen pressure (60 psi), 5 hours, nitrogen atmosphere
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Workup: Filtration through celite and concentration under vacuum
The reaction can be represented as:
Ethyl 4-methylamino-3-nitrobenzoate → Ethyl 3-amino-4-(methylamino)benzoate
The ethyl ester can then be hydrolyzed to obtain 3-Amino-4-(methylamino)benzoic acid.
Related Synthesis Approaches
The search results also provide insights into the synthesis of related aminobenzoic acid derivatives that could potentially be adapted for 3-Amino-4-(methylamino)benzoic acid:
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For 4-aminomethylbenzoic acid, a process involving contact-reduction of 4-carboxybenzaldehyde oxime or its alkyl ester oxime is described. This approach uses hydrogen with catalysts such as palladium, platinum, rhodium, iridium, or nickel (preferably Pd/C with 5-10% Pd content) .
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For 4-(methylamino)benzoic acid, a synthetic route involves treating an intermediate compound with methanol, water, and sodium hydroxide solution, followed by pH adjustment to 4-5 with hydrochloric acid, yielding 88.26% of the product .
These methodologies could be adapted with appropriate modifications to synthesize 3-Amino-4-(methylamino)benzoic acid.
Applications
3-Amino-4-(methylamino)benzoic acid has several important applications, particularly in peptide chemistry and pharmaceutical development.
Peptide Chemistry Applications
One of the most significant applications of this compound is in peptide synthesis:
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On-resin peptide cyclization: 3-Amino-4-(methylamino)benzoic acid (MeDbz) functions as a specialized linker for the synthesis of cyclic thiodepsipeptides and cyclic homodetic peptides .
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Cleavage-inducing cyclization: The compound enables efficient on-resin cyclization methodologies that simultaneously induce cleavage from the solid support .
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Post-cyclization modifications: When used as a linker, it facilitates various one-pot procedures after cyclization, including:
These applications are particularly valuable in drug discovery, where cyclic peptides are gaining importance due to their specific binding properties and larger surface area compared to small molecules .
Pharmaceutical Relevance
The compound appears as an impurity in the synthesis of dabigatran, an anticoagulant medication used to prevent blood clots and stroke in people with atrial fibrillation. Its identification as "Dabigatran Impurity 52" and "Dabigatran carbyne Impurity 28" suggests its relevance in pharmaceutical quality control processes .
Market Analysis and Industrial Significance
The global market for 3-Amino-4-(methylamino)benzoic acid is subject to analysis in industry reports, suggesting commercial interest in the compound:
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Market dynamics: Reports cover capacity, production, production value, cost/profit, and import/export data across different geographical regions .
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Global competition: Analysis of market competition by company and by country (USA, EU, Japan, China, etc.) .
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Future projections: Market forecasts for 2025-2030 period, including capacity, production, cost, profit estimation, and market share .
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Supply chain analysis: Examination of industry chain structure, upstream raw materials, and downstream industries .
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Economic impact: Assessment of macroeconomic environments globally and in China, and their effects on the market .
The existence of comprehensive market reports indicates that 3-Amino-4-(methylamino)benzoic acid has established commercial significance, likely due to its applications in pharmaceutical manufacturing and peptide synthesis.
Future Research Directions
The unique structure and reactivity of 3-Amino-4-(methylamino)benzoic acid present several promising avenues for future research:
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Optimization of synthetic routes to improve yield and purity, potentially developing greener methodologies with reduced environmental impact.
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Expansion of applications in peptide chemistry, particularly exploring its potential in the development of novel cyclic peptide therapeutics.
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Investigation of its properties as a building block for medicinal chemistry, leveraging its dual nitrogen functionalities for creating compounds with specific pharmacological activities.
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Development of analytical methods for detecting and quantifying the compound as an impurity in pharmaceutical products, contributing to quality control processes.
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Exploration of its potential coordination chemistry with various metals, which could lead to applications in catalysis or materials science.
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